molecular formula C13H20FN5 B11744546 [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11744546
M. Wt: 265.33 g/mol
InChI Key: WOEVQURFNXCKLM-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method involves the alkylation of pyrazole derivatives. The process can be summarized as follows:

    Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 1-ethyl-1H-pyrazole is treated with a formylating agent.

    Synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde: This involves the fluorination of 1-ethyl-3-methyl-1H-pyrazole, followed by formylation.

    Reductive Amination: The two aldehyde intermediates are then subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol derivatives.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole derivatives with various substituents replacing the fluorine atom.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or magnetic properties.

    Biological Research: The compound can be used as a probe to study the function of pyrazole-containing biomolecules.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The presence of the fluorine atom can enhance its binding affinity and selectivity. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Lacks the fluorine atom, which may result in different binding affinities and selectivities.

    [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and biological activity.

Uniqueness

[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both ethyl and fluorine substituents on the pyrazole rings. This combination can significantly influence its chemical properties, such as reactivity and stability, as well as its biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H20FN5/c1-4-18-11(6-7-16-18)8-15-9-12-10(3)17-19(5-2)13(12)14/h6-7,15H,4-5,8-9H2,1-3H3

InChI Key

WOEVQURFNXCKLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(N(N=C2C)CC)F

Origin of Product

United States

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